molecular formula C10H9BrN2O2 B2857928 methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate CAS No. 1360963-85-4

methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate

Cat. No.: B2857928
CAS No.: 1360963-85-4
M. Wt: 269.098
InChI Key: HDLRFPSNHLOXLC-UHFFFAOYSA-N
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Description

methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate typically involves the bromination of 7-methylindazole followed by esterification. One common method includes the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 5th position. This is followed by the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as indazole oxides.

    Reduction Products: Dehalogenated indazole derivatives.

    Hydrolysis Products: 5-bromo-7-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Methyl 5-bromo-2H-indazole-3-carboxylate: Lacks the methyl group at the 7th position.

    Methyl 7-methyl-2H-indazole-3-carboxylate: Lacks the bromine atom at the 5th position.

    5-bromo-7-methyl-2H-indazole-3-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness: methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C₉H₈BrN₂O₂) features a bromine atom at the 5th position and a methyl group at the 7th position on the indazole ring. Its structure can be represented as follows:

Molecular Structure C9H8BrN2O2\text{Molecular Structure }\text{C}_9\text{H}_8\text{BrN}_2\text{O}_2

Physical Properties:

  • Melting Point: 184-185 °C
  • Hazard Classification: Irritant .

Indazole derivatives, including this compound, exhibit their biological activity primarily through the inhibition of various kinases. Notably, it has been reported to target:

  • CHK1 and CHK2 Kinases: These are crucial in cell cycle regulation and DNA damage response.
  • h-SGK Kinase: Involved in cellular volume regulation and survival pathways .

The compound acts as a protein kinase inhibitor, which can lead to significant downstream effects on cell proliferation, apoptosis, and metabolic processes. For instance, its ability to inhibit specific kinases may halt cell division or induce programmed cell death (apoptosis) in cancer cells.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Lines: The compound has shown promising results against various cancer cell lines, with specific IC50 values indicating its potency. For example, indazole derivatives have demonstrated IC50 values less than 100 nM against certain tumor types .
Cell Line IC50 Value (nM) Reference
KG125.3 ± 4.6
SNU1677.4 ± 6.2

Enzyme Inhibition

The compound's mechanism includes acting as an inhibitor for specific enzymes involved in critical metabolic pathways:

  • FGFR Inhibition: Some derivatives have shown IC50 values as low as 4.1 nM for FGFR1, indicating strong enzymatic inhibition .

Case Studies

Case Study 1: Regioselective Alkylation
A study explored the regioselective alkylation of this compound, leading to high yields of N-substituted products. The research utilized density functional theory (DFT) to elucidate the underlying mechanisms, confirming that the compound serves as an excellent model for further alkylation studies .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR revealed that modifications at various positions on the indazole ring significantly affect biological activity. Compounds with specific substituents showed enhanced potency against kinases involved in cancer progression .

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for:

  • Drug Development: Targeting cancer and inflammatory diseases through kinase inhibition.
  • Chemical Synthesis: Serving as a precursor for synthesizing more complex indazole derivatives with potential therapeutic effects .

Properties

IUPAC Name

methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)12-13-9(7)10(14)15-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRFPSNHLOXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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